Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 198835-18-6
Cat. No.: VC11656676
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198835-18-6 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | benzyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1 |
| Standard InChI Key | RSMKUMJCVWVRAZ-XQQFMLRXSA-N |
| Isomeric SMILES | C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
| SMILES | C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
| Canonical SMILES | C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[2.2.1]heptane system, a seven-membered ring fused with a five-membered ring, incorporating a nitrogen atom at position 2. The stereochemistry—(1S,4R,6S)—dictates its three-dimensional conformation, critical for interactions with biological targets. Key functional groups include:
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A hydroxyl (-OH) group at position 6, enhancing hydrophilicity and hydrogen-bonding potential.
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A benzyl carboxylate ester at position 2, contributing to lipophilicity and metabolic stability.
The isomeric SMILES notation, , explicitly defines its stereochemical configuration.
Physicochemical Characteristics
While experimental data on melting and boiling points remain unreported, the compound’s molecular weight (247.29 g/mol) and polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The benzyl ester moiety likely enhances membrane permeability, a desirable trait for CNS-targeting therapeutics.
Synthesis and Stereochemical Control
Asymmetric Hydroformylation
A patent by EP2576553A2 details a rhodium-catalyzed asymmetric hydroformylation method for synthesizing related azabicycloheptane derivatives. Key steps include:
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Catalyst System: Rhodium complexes with chiral ligands (e.g., (S,S)-Kelliphite) under 4.5 bar CO:H pressure at 50°C.
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Substrate: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, yielding aldehydes with >95% enantiomeric excess.
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Post-Functionalization: Reduction of aldehydes to hydroxymethyl groups using sodium borohydride, followed by benzyl esterification.
This method emphasizes the critical role of catalyst stereoselectivity in achieving the desired (1S,4R,6S) configuration .
Alternative Routes
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Methanolysis: Conversion of tert-butyl esters to methyl carboxylates under basic conditions, as demonstrated in the synthesis of derivative (1R,3R,4R)-methyl 3-((tert-butoxycarbonyl)amino)-4-formylcyclopentanecarboxylate .
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Reductive Amination: Reaction of aldehydes with amines to form intermediates like (1R,4R,6S)-tert-butyl 6-(((4-methoxyphenyl)amino)methyl)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate .
| Supplier | Purity | Stock Quantity | Price Range (USD) |
|---|---|---|---|
| AChemBlock | 97.0% | 100 mg – 5 g | $200–$1,500 |
| CP Lab Safety | 95.0% | 250 mg – 10 g | $180–$1,200 |
| Alchimica | 96.5% | 500 mg – 2 g | $250–$950 |
Data compiled from vendor specifications .
Derivatives and Structural Analogues
tert-Butyl Esters
Derivatives like (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate demonstrate enhanced metabolic stability, making them preferable for in vivo studies .
Aldehyde Intermediates
Aldehydes such as (1R,4R,5R)-3-oxo-2-azabicyclo[2.2.1]heptane-5-carbaldehyde serve as precursors for reductive amination, enabling diversification of the amine side chain .
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